Piroxicam O-|A-D-Glucuronide
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Description
Piroxicam O-|A-D-Glucuronide is a derivative of Piroxicam . Piroxicam is an acidic, anti-inflammatory agent that is used for the treatment of rheumatoid arthritis and has potential ulcerogenic effects .
Synthesis Analysis
Piroxicam’s synthesis involves various processes. It is an inhibitor of prostaglandin synthesis, being a selective reversible inhibitor of the cyclo-oxygenase step of arachidonic acid metabolism . Piroxicam tautomerism was studied in solution using UV-Vis spectroscopy, NMR measurements, and advanced chemometrics. It was found that in ethanol and DMSO, the enol-amide tautomer is present mainly as a sandwich-type dimer .Molecular Structure Analysis
The Piroxicam O-|A-D-Glucuronide molecule contains a total of 59 bonds. There are 38 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 5 double bonds, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .Chemical Reactions Analysis
A sensitive, stability-indicating gradient reversed-phase HPLC method has been developed for the quantitative estimation of piroxicam (assay) and organic impurities in a dosage form .Physical And Chemical Properties Analysis
Piroxicam exhibits rich tautomeric behavior attracting attention from both fundamental and practical viewpoints . The acid-base property of a drug molecule is an important physical parameter for the evaluation of biological activity in terms of quantitative structure-activity relationship .Safety And Hazards
Future Directions
Piroxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by osteoarthritis or rheumatoid arthritis . Its future use may be limited to the treatment of chronic inflammatory conditions, as it is only in these circumstances that its risk-benefit ratio proves to be favorable .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O10S/c1-24-13(19(28)23-12-8-4-5-9-22-12)17(10-6-2-3-7-11(10)35(24,31)32)33-21-16(27)14(25)15(26)18(34-21)20(29)30/h2-9,14-16,18,21,25-27H,1H3,(H,29,30)(H,22,23,28)/t14-,15-,16+,18-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCQAKWMMCEUEI-DQSYDGHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858324 |
Source
|
Record name | 2-Methyl-1,1-dioxo-3-[(pyridin-2-yl)carbamoyl]-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piroxicam O-|A-D-Glucuronide | |
CAS RN |
108929-12-0 |
Source
|
Record name | 2-Methyl-1,1-dioxo-3-[(pyridin-2-yl)carbamoyl]-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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